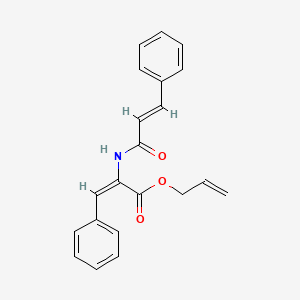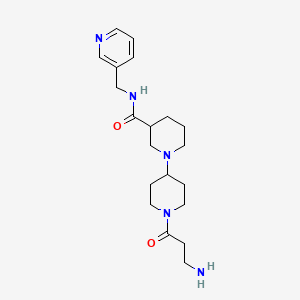
4-(3-methylphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-methylphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a chemical compound that has been gaining attention in the scientific community due to its potential application in various fields. This compound belongs to the class of quinoline derivatives and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of 4-(3-methylphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes or receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to possess antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases. It has also been shown to have an effect on the central nervous system, with potential applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(3-methylphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione in lab experiments is its ease of synthesis and availability. However, one limitation is the lack of information on its toxicity and potential side effects, which may limit its use in certain experiments.
Future Directions
There are many future directions for the research of 4-(3-methylphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, such as cancer and neurological disorders. Another area of interest is its use as a fluorescent probe for the detection of metal ions. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.
In conclusion, this compound is a compound that has shown promising results in scientific research. Its potential applications in various fields make it an interesting compound for further study. However, more research is needed to fully understand its mechanism of action and potential limitations.
Synthesis Methods
The synthesis of 4-(3-methylphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione can be achieved through various methods. One of the commonly used methods is the condensation of 2-aminothiophene-3-carboxylic acid with 3-methylbenzaldehyde in the presence of a catalyst such as acetic anhydride. The resulting product is then subjected to cyclization and further reaction with maleic anhydride to obtain the final product.
Scientific Research Applications
The potential applications of 4-(3-methylphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione in scientific research are vast. It has shown promising results in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. It has also shown potential as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
4-(3-methylphenyl)-7-thiophen-2-yl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S/c1-12-4-2-5-13(8-12)15-11-19(23)21-16-9-14(10-17(22)20(15)16)18-6-3-7-24-18/h2-8,14-15H,9-11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODLUYOBLGFFGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-[(4-isopropylpiperazin-1-yl)methyl]piperidin-2-one](/img/structure/B5360373.png)
![5-{5-bromo-2-[(3-methylbenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5360380.png)
![4-({2-ethoxy-4-[(1-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5360381.png)
![methyl 3-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride](/img/structure/B5360383.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5360387.png)
![methyl N-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)norvalinate](/img/structure/B5360388.png)
![(1R*,2R*,6S*,7S*)-4-[(1-isonicotinoyl-4-piperidinyl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5360408.png)
![ethyl {4-bromo-2-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetate](/img/structure/B5360413.png)
![4-{2-[8-(acetyloxy)-7-allyl-2-quinolinyl]vinyl}phenyl acetate](/img/structure/B5360423.png)
![1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-phenylpiperazine](/img/structure/B5360430.png)
![4-(4-cyclopentylpyrimidin-2-yl)-2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine](/img/structure/B5360432.png)